
1,4,7,10,13,16,19-Heptaoxa-2-cycloheneicosanone
Descripción general
Descripción
1,4,7,10,13,16,19-Heptaoxa-2-cycloheneicosanone is a useful research compound. Its molecular formula is C14H26O8 and its molecular weight is 322.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4,7,10,13,16,19-Heptaoxa-2-cycloheneicosanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,7,10,13,16,19-Heptaoxa-2-cycloheneicosanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1,4,7,10,13,16,19-Heptaoxa-2-cycloheneicosanone has been a subject of interest in the field of organic synthesis. For instance, studies have focused on synthesizing macrocyclic sulfides related to this compound, such as 1,4,7,10,13,16,19-heptathiaheneicosane, using various combinations of dithiols and dichlorides (Edema, Buter, & Kellogg, 1994).
Asymmetric Synthesis and Organic Transformations
Another aspect is its role in the development of organocatalytic asymmetric syntheses. For example, this compound is used in producing highly functionalized complex epoxycyclohexanone derivatives, which are significant for the life-science industry (Marigo, Bertelsen, Landa, & Jørgensen, 2006).
Atmospheric Chemistry
The related compounds, such as 2-pentanone and 2-heptanone, are commercially used and their release into the atmosphere can contribute to the formation of photochemical air pollution. Research in this area includes studying the kinetics and products of gas-phase reactions with hydroxyl radicals (Atkinson, Tuazon, & Aschmann, 2000).
Synthesis of Pyrrole Derivatives
Research also includes converting related ketones, such as cycloheptanone, into pyrrole derivatives, demonstrating the compound's versatility in organic synthesis (Dhanak, Reese, Romaña, & Zappia, 1986).
Catalysis and Polymerization
The compound and its derivatives are used in catalytic processes. For instance, studies have explored the catalytic copolymerization of a bicyclic methylenecyclopropane with carbon monoxide, producing polyketones containing cyclohexane units, highlighting its utility in polymer chemistry (Takeuchi, Yasuda, & Osakada, 2003).
Propiedades
IUPAC Name |
1,4,7,10,13,16,19-heptaoxacyclohenicosan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O8/c15-14-13-21-10-9-19-6-5-17-2-1-16-3-4-18-7-8-20-11-12-22-14/h1-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVHGZVCNAAERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCC(=O)OCCOCCOCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



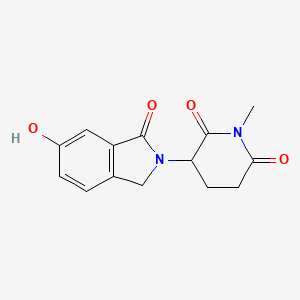
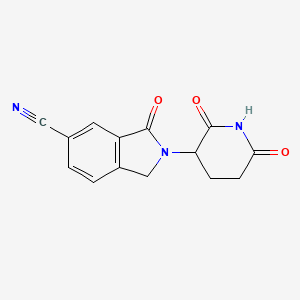
![tert-butyl 2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B8256277.png)
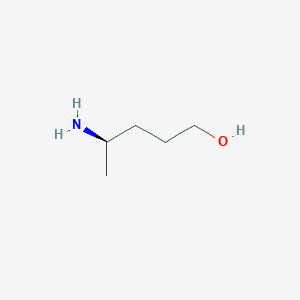
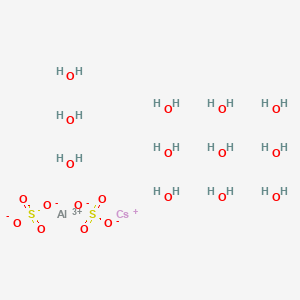
![(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B8256290.png)
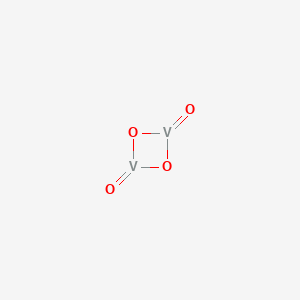
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B8256302.png)
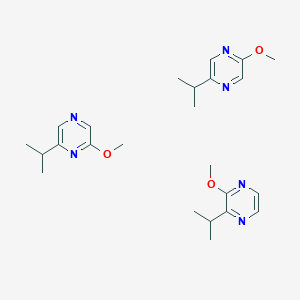
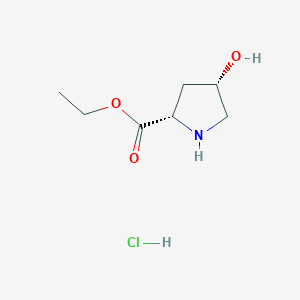
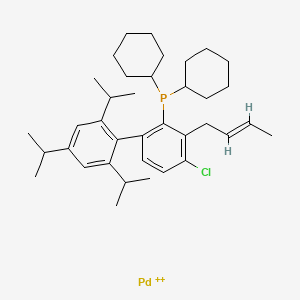
![2-Fluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B8256326.png)
![4-Fluoro-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid](/img/structure/B8256327.png)
